(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19ClN2O3 and a molecular weight of 262.73 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of tert-butyl (S)-3-(2-chloroacetamido)pyrrolidine-1-carboxylate with indirubin-3’-monoxime in the presence of triethylamine and N,N-dimethyl-formamide at 80°C for 16 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 1 hour .
Chemical Reactions Analysis
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(2-bromoacetamido)pyrrolidine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
tert-Butyl (S)-3-(2-iodoacetamido)pyrrolidine-1-carboxylate: Similar structure but with an iodo group instead of a chloro group.
tert-Butyl (S)-3-(2-fluoroacetamido)pyrrolidine-1-carboxylate: Similar structure but with a fluoro group instead of a chloro group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and reactivity due to the different halogen atoms .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQPVKUFUAKAJC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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